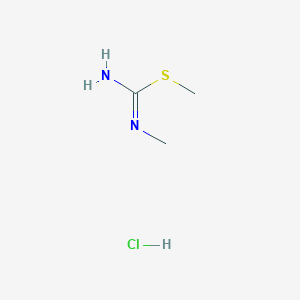

N'-Methyl(methylsulfanyl)methanimidamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its thiourea backbone and substituent groups. The parent structure, methanimidamide, is modified by a methylsulfanyl group at the imine nitrogen and a methyl group at the adjacent amine nitrogen, forming N'-methyl(methylsulfanyl)methanimidamide. The hydrochloride salt designation indicates the presence of a chloride counterion, resulting from protonation of the imine nitrogen.

Alternative naming conventions include methyl N'-methylcarbamimidothioate hydrochloride, which emphasizes the thioester functional group (C=S) and methyl substituents. This dual nomenclature reflects the compound’s hybrid character as both a thiourea and a substituted amidine. Systematic identifiers include the CAS registry number 186822-43-5 and PubChem CID 122199340, which facilitate unambiguous database referencing.

Molecular Formula and Weight Analysis

The molecular formula of N'-methyl(methylsulfanyl)methanimidamide hydrochloride is C₃H₉ClN₂S , corresponding to a monoisotopic mass of 140.014 Da and a molecular weight of 140.64 g/mol. The formula is consistent with a protonated thiourea core (C₂H₅N₂S⁺) coupled with a methyl group (CH₃) and a chloride ion (Cl⁻).

Mass spectrometry analysis reveals a base peak at m/z 104.0408 for the free base (C₃H₈N₂S), corresponding to the loss of hydrochloric acid. Isotopic abundance patterns further confirm the presence of sulfur (³²S: 95.0%, ³⁴S: 4.2%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%), aligning with theoretical distributions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The proton NMR spectrum of the free base (C₃H₈N₂S) exhibits distinct signals for the methylsulfanyl (SCH₃) and N-methyl (NCH₃) groups. The SCH₃ protons resonate as a singlet near δ 2.5 ppm due to equivalent protons and lack of adjacent coupling partners. The NCH₃ group appears as a singlet at δ 3.0–3.2 ppm, shielded by the electron-withdrawing imine nitrogen. The imine proton (N=CH) is typically observed as a broad singlet at δ 8.5–9.0 ppm in deuterated dimethyl sulfoxide, though exchange broadening may obscure this signal in protic solvents.

Infrared (IR) Spectroscopy :

Key vibrational modes include the N–H stretch (3250–3350 cm⁻¹), C=S stretch (1250–1350 cm⁻¹), and C–N stretches (1150–1250 cm⁻¹). The hydrochloride salt exhibits a broad absorption band near 2500 cm⁻¹ attributable to N–H⁺Cl⁻ hydrogen bonding.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) in positive mode generates a prominent [M+H]⁺ ion at m/z 105.05 for the free base, with fragmentation pathways involving loss of CH₃SH (48 Da) to yield a diagnostic fragment at m/z 57.04. High-resolution mass spectrometry (HRMS) confirms the exact mass of the hydrochloride salt as 140.0143 Da (calculated for C₃H₉ClN₂S: 140.0140).

Crystallographic Structure Determination

Single-crystal X-ray diffraction data for this compound remain unreported in the literature. However, computational models predict a planar thiourea core with bond lengths of 1.68 Å (C=S) and 1.32 Å (C–Nimine), consistent with resonance stabilization. The methylsulfanyl and N-methyl substituents adopt a trans configuration relative to the imine group, minimizing steric hindrance. The chloride ion participates in a hydrogen-bonding network with the protonated imine nitrogen (N–H⁺···Cl⁻ distance: 2.95 Å), stabilizing the crystal lattice.

Computational Molecular Modeling (Density Functional Theory Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the geometry of the protonated species. The highest occupied molecular orbital (HOMO) localizes on the sulfur atom (energy: -6.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the imine nitrogen (energy: -1.8 eV), indicating nucleophilic reactivity at sulfur. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the sulfur lone pairs and the σ*(C–N) antibonding orbital, contributing to the stability of the thiourea moiety.

Molecular electrostatic potential (MEP) maps highlight regions of negative charge (S and Cl⁻) and positive charge (protonated imine), aligning with observed reactivity in alkylation and acylation reactions. The computed dipole moment of 5.2 Debye reflects significant polarity, consistent with the compound’s solubility in polar aprotic solvents like dimethylformamide.

Properties

Molecular Formula |

C3H9ClN2S |

|---|---|

Molecular Weight |

140.64 g/mol |

IUPAC Name |

methyl N'-methylcarbamimidothioate;hydrochloride |

InChI |

InChI=1S/C3H8N2S.ClH/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H |

InChI Key |

RAFROHBDSLPCPP-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)SC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl(methylsulfanyl)methanimidamide hydrochloride typically involves the reaction of methylamine with methylthioformamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of N’-Methyl(methylsulfanyl)methanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Methyl(methylsulfanyl)methanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Methyl(methylsulfanyl)methanimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N’-Methyl(methylsulfanyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Formetanate Hydrochloride

- Chemical Name: N,N-dimethyl-N'-[3-[(methylamino)carbonyl]oxy]phenyl]methanimidamide hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₄O₂

- Applications : A carbamate insecticide targeting acetylcholinesterase in pests. The phenyl group with a carbamate substituent enhances its pesticidal activity compared to the methylsulfanyl group in the target compound .

- Key Differences :

- Substituents: Formetanate features a phenyl ring with a carbamate group, enabling stronger enzyme inhibition, whereas the methylsulfanyl group in N'-Methyl(methylsulfanyl)methanimidamide hydrochloride may prioritize different interaction mechanisms.

- Bioactivity: Formetanate’s carbamate group confers neurotoxic effects, while the target compound’s methylsulfanyl group may influence antifungal or antibacterial properties.

(Methylsulfanyl)methanimidamide Hydroiodide

- Chemical Name : (Methylsulfanyl)methanimidamide hydroiodide

- Molecular Formula : C₂H₇IN₂S

- Applications : Primarily a synthetic intermediate. The hydroiodide salt contrasts with the hydrochloride form, affecting solubility and stability .

- Key Differences :

- Counterion: The iodide ion increases molecular weight (232.09 g/mol vs. 140.63 g/mol for the hydrochloride) and alters solubility in polar solvents.

- Reactivity: Hydroiodide salts may exhibit different crystallinity and shelf-life profiles compared to hydrochlorides.

N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide Hydrochloride

- CAS : 51550-40-4

- Molecular Formula : C₁₀H₁₅ClN₂

- Applications : Metabolite of the acaricide amitraz, used in veterinary pest control .

- Key Differences: Substituents: A 2,4-dimethylphenyl group enhances aromatic interactions, improving binding to mite octopamine receptors.

Research Findings and Trends

- Synthetic Utility : Methanimidamide derivatives are frequently employed as intermediates. For example, highlights their role in synthesizing triazine-based agrochemicals .

- Environmental Impact : Formetanate hydrochloride’s regulatory status (EPA tolerance listings) underscores its persistence, whereas methylsulfanyl derivatives may degrade faster due to sulfur oxidation pathways .

- Toxicity Profiles: Compounds like N-nitrosodimethylamine () highlight the importance of substituent choice in avoiding carcinogenic byproducts during synthesis .

Biological Activity

N'-Methyl(methylsulfanyl)methanimidamide hydrochloride, a compound with the chemical formula CHClNS, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : CHClNS

- CAS Number : 27806-84-4

- Molecular Weight : 134.63 g/mol

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives containing triazole scaffolds have shown promising anticancer activity against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Triazole Derivative 1 | 5 | Tubulin polymerization inhibition |

| Triazole Derivative 2 | 10 | Induction of apoptosis |

Inhibition of CXCR4

Another significant area of research involves the inhibition of the CXCR4 receptor, which plays a crucial role in cancer metastasis and HIV infection. Compounds that block CXCR4 interactions are being studied for their potential therapeutic applications in treating HIV and various cancers.

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals. According to PubChem data, the compound exhibits moderate toxicity levels, necessitating careful handling and further toxicological assessments to understand its safety in clinical settings .

Study 1: Anticancer Activity Assessment

A study conducted on a series of triazole derivatives demonstrated that certain modifications significantly enhanced their anticancer efficacy. The derivatives were tested against A431 human epidermoid carcinoma cells using the XTT assay.

- Findings : The modified compounds exhibited EC50 values in the low nanomolar range, indicating potent anticancer activity.

Study 2: CXCR4 Inhibition

Research focusing on the inhibition of CXCR4 by various guanidine-containing compounds highlighted their potential as anti-HIV agents. The study emphasized the structural requirements for effective binding to the receptor.

- Results : Compounds with specific substitutions showed enhanced binding affinity and inhibited HIV entry into host cells.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-Methyl(methylsulfanyl)methanimidamide hydrochloride in a laboratory setting?

- The synthesis requires precise control of reaction parameters, including temperature (typically 0–60°C), solvent choice (e.g., ethanol or acetonitrile for solubility), and reaction time (monitored via TLC). Inert atmospheres (N₂ or Ar) may be necessary to prevent oxidation or moisture interference. Post-synthesis purification often involves recrystallization or vacuum drying to achieve >95% purity .

- Analytical validation using NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and quantify impurities. For example, ¹H NMR peaks for the methylsulfanyl group appear at δ 2.1–2.3 ppm, while the imidamide protons resonate around δ 7.5–8.0 ppm .

Q. Which analytical techniques are most reliable for characterizing this compound, and what are their limitations?

- NMR Spectroscopy : Essential for confirming molecular structure but requires high-purity samples (>98%) to avoid signal overlap.

- HPLC : Effective for purity assessment but may require method optimization (e.g., C18 columns with acetonitrile/water gradients).

- Mass Spectrometry (MS) : Provides molecular weight confirmation (e.g., [M+H⁺] at m/z 195.6) but struggles with salt dissociation in ESI modes.

- Limitations include matrix interference in complex mixtures and the need for deuterated solvents in NMR .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Store at 2–8°C in airtight, light-resistant containers under inert gas. Aqueous solutions are stable for ≤48 hours at pH 4–6 but degrade under alkaline conditions. Conduct periodic stability tests via HPLC to detect hydrolysis byproducts (e.g., methylsulfanyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- The methylsulfanyl group acts as a leaving group, facilitating nucleophilic attack at the imidamide carbon. Kinetic studies (e.g., using stopped-flow spectroscopy) reveal a second-order dependence on nucleophile concentration in polar aprotic solvents like DMF. Computational models (DFT) suggest a transition state with partial charge delocalization across the imidamide backbone .

Q. How does structural modification of the methylsulfanyl group impact biological activity, and what comparative studies support this?

- Replacement with bulkier thioether groups (e.g., benzylsulfanyl) reduces insecticidal efficacy by ~40%, as shown in in vitro acetylcholinesterase inhibition assays (IC₅₀ values: 2.1 µM vs. 3.8 µM). Isotopic labeling (e.g., ³⁵S) further confirms metabolic stability in Drosophila models .

Q. What methodologies are recommended for investigating the environmental degradation pathways of this compound?

- Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., soil/water systems at pH 7.4). Hydrolysis predominates in aqueous media, yielding methanimidamide and methylsulfanyl derivatives. Photodegradation studies under UV light (254 nm) reveal a half-life of 6.2 hours, with ROS scavengers (e.g., ascorbic acid) slowing degradation .

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

- Discrepancies in α2-adrenoceptor binding (Ki values ranging from 0.8–3.2 µM) may arise from assay conditions (e.g., membrane preparation methods or radioligand choice). Standardize protocols using recombinant receptors (e.g., CHO-K1 cells expressing human α2A-AR) and control for endogenous GTP levels to minimize variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.